tert-Butyl (S)-(3-(1-hydroxyethyl)benzyl)carbamate
Description
tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, which provides steric hindrance and stability, making it useful in various chemical reactions.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
CWHAYCBUIGQKQP-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylmethyl halide under basic conditions. The reaction can be carried out using a palladium-catalyzed cross-coupling reaction with aryl halides and tert-butyl carbamate in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used as a protecting group for amines in peptide synthesis. The tert-butyl group can be removed under acidic conditions, allowing for the selective deprotection of amines .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis by various enzymes.
Medicine
In medicine, carbamates are explored for their potential use as prodrugs. The stability of the tert-butyl group allows for controlled release of the active drug in the body.
Industry
In the industrial sector, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as carbamate hydrolases. The molecular targets and pathways involved in this process include the active sites of these enzymes, which facilitate the cleavage of the carbamate bond .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-phenylcarbamate: Another carbamate with a phenyl group, used in similar applications.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group instead of a phenyl group.
Uniqueness
tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the phenylmethyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in organic synthesis and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
